6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine
Overview
Description
6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 6-position and a fluorophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-pyridazin-3-ylamine: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-4-phenyl-pyridazin-3-ylamine: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.
Uniqueness
6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine is unique due to the presence of both chloro and fluorophenyl substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to molecular targets and its reactivity in chemical transformations .
Properties
IUPAC Name |
6-chloro-4-(4-fluorophenyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-9-5-8(10(13)15-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNILTFXIVLUKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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